molecular formula C9H13NO B152066 (R)-1-(3-Methoxyphenyl)ethanamine CAS No. 88196-70-7

(R)-1-(3-Methoxyphenyl)ethanamine

Cat. No. B152066
CAS RN: 88196-70-7
M. Wt: 151.21 g/mol
InChI Key: CJWGCBRQAHCVHW-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3-Methoxyphenyl)ethanamine is a chiral amine that serves as a key intermediate in the synthesis of new phenyl carbamate drugs. The optical purity of this compound is crucial for its pharmacological properties, as the enantiomers can have different biological activities.

Synthesis Analysis

The synthesis of enantiomerically pure (R)-1-(3-Methoxyphenyl)ethanamine can be achieved through a diastereomeric method using enantiomerically pure mandelic acid as a resolving agent. This method has demonstrated high resolution efficiency, yielding the product with a diastereomeric excess of up to 99% after the first crystallization from methanol and 100% after recrystallization from 2-propanol .

Molecular Structure Analysis

The molecular structure of the less-soluble diastereomeric salt of (R)-1-(3-Methoxyphenyl)ethanamine was determined by X-ray crystallography. The crystal data revealed a monoclinic space group with specific lattice parameters, and the high resolution efficiency was attributed to a layer-like arrangement of the enantiomerically pure acids in the crystal structure .

Chemical Reactions Analysis

Optically pure (R)-1-(3-Methoxyphenyl)ethanamine can be used to synthesize various chiral amines with potential analgesic activity. The asymmetric reaction of arylmethylideneamines with Grignard reagents leads to products with 100% optical purity. These chiral amines can be converted into hydrochlorides and evaluated for their pharmacological effects, such as analgesic activity, which in some cases has been found to be equipotent with known analgesics like (-)-pentazocine hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-(3-Methoxyphenyl)ethanamine are closely related to its molecular structure and purity. The optically pure form of this compound is essential for its effectiveness in pharmaceutical applications. The enantioselective enzymatic acylation process has been developed to resolve the racemic form of 1-(3'-bromophenyl)ethylamine, which is structurally similar to (R)-1-(3-Methoxyphenyl)ethanamine, highlighting the importance of achieving high enantiomeric excess for such chiral amines .

Scientific Research Applications

Synthesis of Apremilast

Enantioselective Metabolism

The compound is also relevant in studies focusing on the enantioselective metabolism of various substances. For instance, in the context of the pesticide methoxychlor, known for its proestrogenic and estrogenic activity, (R)-1-(3-Methoxyphenyl)ethanamine's derivatives are important for understanding the different estrogenic, antiestrogenic, and antiandrogenic activities of methoxychlor metabolite enantiomers (Hu & Kupfer, 2002).

Reductive Dechlorination

This compound is also studied in the context of reductive dechlorination by various bacterial species, which is crucial for understanding the environmental degradation and bioremediation processes of certain pesticides, such as methoxychlor (Satsuma & Masuda, 2012).

Antimicrobial Activity

Novel derivatives of (R)-1-(3-Methoxyphenyl)ethanamine, specifically 4-(4-methoxyphenethyl)-3,5-disubstime-4H-1,2,4-triazoles, are synthesized and evaluated for their antimicrobial activity. Compounds containing the 4-hydroxyphenyl group demonstrate moderate antimicrobial activity, indicating the potential of this compound in antimicrobial drug development (Ünlüer et al., 2019).

Identification of Metabolites and Biomarkers

Metabolite biomarkers of derivatives of (R)-1-(3-Methoxyphenyl)ethanamine, specifically NBOMe derivatives, are identified in mouse hepatic microsomal preparations and human urine samples. This is crucial for understanding the metabolic pathways, aiding in drug testing, and addressing issues related to drug abuse (Poklis et al., 2015).

properties

IUPAC Name

(1R)-1-(3-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWGCBRQAHCVHW-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299481
Record name (R)-1-(3-Methoxyphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-Methoxyphenyl)ethanamine

CAS RN

88196-70-7
Record name (R)-1-(3-Methoxyphenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88196-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-(3-Methoxyphenyl) ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088196707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-1-(3-Methoxyphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(3-methoxyphenyl)ethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.303
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 14.0 g (92.0 mmol) of (R)-(-)- mandelic acid (Aldrich, 99+%), 14.0 g (92.7 mmol) of (±) 3-methoxy-α-methylbenzylamine and 500 mL of isopropanol was brought to reflux and gravity filtered while hot. The solution was then seeded at 50° C. with diastereomerically-pure seeds. After cooling to room temperature, the mixture was filtered to afford 10.9 g of a fluffy, white solid. This was recrystallized from 500 mL of isopropanol. The solids were collected then partitioned between ethyl acetate and saturated Na2CO3. The organics were washed with saturated NaCl, dried with Na2SO4, and concentrated to afford 5.8 g (83%) of a yellow oil. NMR analysis of the derived camphorsulfonamide (FIG. 6) indicated that the chemical is enantiomerically pure, to the limits of detection of NMR. This oil was distilled, b.p. 118°-120° C. at aspirator pressure, [α]D =+3.8° (c+1 in 2N HCl). Preliminary results suggest that this compound may form a carbonate upon exposure to air. It is therefore recommended that the chemical be stored under an inert atmosphere.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

To a solution of 45 g of 1-(3-methoxy-phenyl)-ethanone oxime in 675 ml of methanol charged 45 g of Raney Ni. The resultant suspension was agitated at about 28° C. under 3 kg/cm2 anhydrous hydrogen gas pressure for about 4 hours. After completion of the reaction, the reaction mass was filtered through celite and washed with 90 ml of methanol. The filterate was distilled under vacuum at about 55° C. To the residue charged 150 ml of methanolic HCL and distilled completely under vacuum at about 50° C. To the residue charged 100 ml of acetone and stirred at about 15° C. for about one hour. Separated solid was filtered and the solid was washed with 30 ml of acetone. The solid obtained was dried at about 50° C. for about 3 hours.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
675 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 300 g of 3-methoxyacetophenone of Formula VII in 1000 ml of 10.9% ammonia in methanol, 300 g of Raney nickel in 100 ml of methanol (Raney nickel was prewashed with 2×150 ml of methanol to remove moisture) was charged, followed by heating to about 90° C. The resultant suspension was agitated at about 90° C. under 4 kg/cm2 anhydrous hydrogen gas pressure for about 45 hours. After completion of the reaction, the reaction mass was cooled to about 30° C. and the suspension was filtered through a celite bed, followed by washing the celite with 300 ml of methanol. The filtrate was distilled completely at about 55° C. under vacuum. To the residue, 300 ml of acetone was charged and distilled completely. To the residue, 900 ml of acetone was charged and dry HCl gas was passed at about 0° C. until the pH of the mass was less than 1. The resultant suspension was stirred at about 5° C. for about 3 hours. Solid was separated by filtration and the solid was washed with 100 ml of acetone. The solid obtained was dried at 50° C. for about 5 hours. The above solid is charged in a 4 neck round bottom flask and stirred for about 10 minutes and PH is adjusted to about 11.0 using 65 ml of caustic lye and extracted with 3×200 ml of dichloromethane. The obtained organic layer is distilled completely distilled at about 45° C. to afford 179.6 g of title compound.
Quantity
300 g
Type
reactant
Reaction Step One
[Compound]
Name
Formula VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(3-Methoxyphenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
(R)-1-(3-Methoxyphenyl)ethanamine
Reactant of Route 3
Reactant of Route 3
(R)-1-(3-Methoxyphenyl)ethanamine
Reactant of Route 4
Reactant of Route 4
(R)-1-(3-Methoxyphenyl)ethanamine
Reactant of Route 5
(R)-1-(3-Methoxyphenyl)ethanamine
Reactant of Route 6
(R)-1-(3-Methoxyphenyl)ethanamine

Citations

For This Compound
7
Citations
YJ Wu, CM Conway, LQ Sun, F Machet, J Chen… - Bioorganic & medicinal …, 2013 - Elsevier
Acrylamide (S)-6, a potent and efficacious KCNQ2 (Kv7.2) opener, demonstrated significant activity in two models of neuropathic pain and in the formalin test, suggesting that KCNQ2 …
Number of citations: 34 www.sciencedirect.com
W Liu, M Lang, MBH Youdim, T Amit, Y Sun, Z Zhang… - …, 2016 - Elsevier
Current novel therapeutic approach suggests that multifunctional compounds with diverse biological properties and a single bioavailability and pharmacokinetic metabolism, will …
Number of citations: 31 www.sciencedirect.com
PE Harrington, DJS Jean Jr, J Clarine… - Bioorganic & medicinal …, 2010 - Elsevier
The discovery of a series of novel and orally efficacious type II calcimimetics, developed from the lead compound 1, is described herein. Compound 22 suppressed plasma PTH levels …
Number of citations: 11 www.sciencedirect.com
AD Hobson, RA Judge, AL Aguirre… - Journal of medicinal …, 2018 - ACS Publications
A HTS campaign identified compound 1, an excellent hit-like molecule to initiate medicinal chemistry efforts to optimize a dual ROCK1 and ROCK2 inhibitor. Substitution (2-Cl, 2-NH 2 , 2…
Number of citations: 21 pubs.acs.org
L Kiefer, F Beaumard, T Gorojankina, H Faure… - Bioorganic & Medicinal …, 2016 - Elsevier
We report the first comprehensive structure–activity study of calindol (4, (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine), a positive allosteric modulator, or calcimimetic, of the …
Number of citations: 7 www.sciencedirect.com
P Wang, D van der Hoeven, N Ye, H Chen, Z Liu… - European journal of …, 2021 - Elsevier
KRAS plays an essential role in regulating cell proliferation, differentiation, migration and survival. Mutated KRAS is a major driver of malignant transformation in multiple human cancers…
Number of citations: 8 www.sciencedirect.com
R Rao, MP Shewalkar, R Nandipati… - Synthetic …, 2012 - Taylor & Francis
Full article: General Strategy for Large-Scale Synthesis of (+)-Rivastigmine and (+)-NPS R-568 Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online …
Number of citations: 14 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.